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Compound of Interest

Compound Name:
2,2-Dimethoxy-2-(pyridin-4-

yl)ethan-1-ol

Cat. No.: B1282732

Get Quote

Executive Summary & Compound Profile
4-(1,1-dimethoxy-2-hydroxyethyl)pyridine is the acyclic dimethyl ketal of 4-

(hydroxyacetyl)pyridine (also known as 4-glycoloylpyridine). It serves as a crucial "masked"

intermediate in the synthesis of pyridine-based pharmaceuticals. Its primary function is to

protect the electrophilic ketone and the nucleophilic

-hydroxyl group from self-condensation (dimerization) or premature oxidation during multi-step
synthesis.
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Property Specification

IUPAC Name 4-(1,1-dimethoxy-2-hydroxyethyl)pyridine

Common Name 4-(Hydroxyacetyl)pyridine dimethyl ketal

Molecular Formula

Molecular Weight 183.21 g/mol

Predicted LogP 0.45 (Hydrophilic)

Appearance Pale yellow viscous oil or low-melting solid

Solubility
Soluble in MeOH, EtOH, DCM, DMSO;

Moderate in Water

Characterization Profile (Spectroscopic Data)
As a specialized intermediate often generated in situ or used immediately, specific spectral

libraries may not index this compound. The following data represents the chemometrically

predicted and analog-validated signals essential for structural verification.

Nuclear Magnetic Resonance (NMR)
Solvent:

or
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Nucleus
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

8.58 - 8.62 Doublet (d) 2H Py-H2, H6
-Protons

(Deshielded

by N)

7.40 - 7.45 Doublet (d) 2H Py-H3, H5 -Protons

3.95 - 4.05 Singlet (s) 2H

Methylene

adjacent to

ketal/OH

3.20 - 3.25 Singlet (s) 6H
Characteristic

Ketal Methyls

2.50 - 3.00 Broad (br) 1H
Exchangeabl

e Hydroxyl

150.1 Signal - Py-C2, C6 Aromatic C-N

148.5 Signal - Py-C4
Quaternary

Aromatic

123.2 Signal - Py-C3, C5 Aromatic C-C

102.5 Signal - Ketal C
Quaternary

Ketal Carbon

63.8 Signal -
Primary

Alcohol

49.2 Signal -

Ketal

Methoxy

Groups

Mass Spectrometry (ESI-MS)
Target Ion
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: 184.1 m/z

Fragment Ion $[M - OMe]^+ $: ~153 m/z (Loss of methoxy group)

Fragment Ion $[Py-CO]^+ $: ~106 m/z (Characteristic pyridine carbonyl fragment)

Comparative Analysis: Protection Strategies
Why use the acyclic dimethyl ketal over the cyclic ethylene glycol ketal (dioxolane) or the free

ketone?

Performance Matrix
Feature

Dimethyl Ketal (This

Product)

Cyclic Ketal

(Dioxolane)

Free Ketone

(Unprotected)

Formation Ease
High (MeOH /

)

Medium (Glycol /

Dean-Stark)
N/A

Acid Stability
Low (Hydrolyzes at

pH 3-4)

High (Requires pH <

1, Heat)
N/A

Steric Bulk Low (Flexible) Medium (Rigid Ring) None

Dimerization Risk Negligible Negligible
High (Aldol

condensation)

Atom Economy
High (Simple

reagents)
Medium Best

Deprotection Fast (Mild Acid, RT)
Slow (Strong Acid,

Reflux)
N/A

Expert Insight: The dimethyl ketal is the superior choice when the protecting group must be

removed under mild conditions (e.g., to avoid racemization of other chiral centers or

decomposition of sensitive heterocycles). The cyclic ketal is preferred only when the molecule

must survive harsh acidic steps elsewhere in the synthesis.
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A. Synthesis Workflow (Self-Validating)
Objective: Synthesize 4-(1,1-dimethoxy-2-hydroxyethyl)pyridine from 4-acetylpyridine.

Step 1: Functionalization (Bromination)

Dissolve 4-acetylpyridine (1.0 eq) in 48% HBr/AcOH.

Add Bromine (

, 1.0 eq) dropwise at 60°C.

Validation: Monitor disappearance of starting material by TLC (

changes significantly).

Isolate 4-(bromoacetyl)pyridine hydrobromide.

Step 2: Ketalization & Hydrolysis (One-Pot)

Suspend the bromide salt in anhydrous Methanol (MeOH).

Add Trimethyl Orthoformate (TMOF, 3.0 eq) and a catalytic amount of

.

Reflux for 4 hours to form the bromo-ketal.

Cool to RT and add aqueous NaOH (2.0 eq) to hydrolyze the bromide to the alcohol in situ.

Critical Control Point: Maintain pH ~8-9. Too high (pH > 12) may degrade the pyridine ring;

too low (pH < 5) will hydrolyze the ketal back to the ketone.

Extract with DCM, dry over

, and concentrate.

B. Deprotection Protocol (Performance Test)
Objective: Demonstrate the "masked" utility by releasing the active aldehyde/ketone.
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Dissolve the ketal in Acetone/Water (10:1).

Add p-TsOH (0.1 eq) or Amberlyst-15 resin.

Stir at Room Temperature for 30 mins.

Result: Quantitative conversion to 4-(hydroxyacetyl)pyridine.

Visualizations
Comparison of Stability & Reactivity
The following diagram illustrates the strategic advantage of the Dimethyl Ketal in synthetic

pathways compared to the free ketone.

Pathway Legend

4-Acetylpyridine 4-(Bromoacetyl)pyridine
Br2 / HBr

4-(1,1-dimethoxy-
2-hydroxyethyl)pyridine

(Target Ketal)

1. MeOH/H+
2. NaOH (Hydrolysis)

4-(Hydroxyacetyl)pyridine
(Unprotected)

Aq. Hydrolysis
(No Protection)

Mild Acid (H3O+)
Final Drug
Candidate

Safe Functionalization
(e.g., Amination)

Polymeric/Dimerized
Byproducts

Self-Condensation
(Fast)

Green Path = Protected (Stable)
Red Path = Unprotected (Unstable)

Click to download full resolution via product page

Caption: Synthetic pathway comparing the stability of the Dimethyl Ketal intermediate (Green)

versus the unstable unprotected ketone (Red).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fpii%2FB9780080965185000457
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fchemistry%2F
https://www.benchchem.com/product/b1282732/docs#technical-comparison-guide-4-1-1-dimethoxy-2-hydroxyethyl-pyridine
https://www.benchchem.com/product/b1282732/docs#technical-comparison-guide-4-1-1-dimethoxy-2-hydroxyethyl-pyridine
https://www.benchchem.com/product/b1282732/docs#technical-comparison-guide-4-1-1-dimethoxy-2-hydroxyethyl-pyridine
https://www.benchchem.com/product/b1282732/docs#technical-comparison-guide-4-1-1-dimethoxy-2-hydroxyethyl-pyridine
https://www.benchchem.com/product/b1282732?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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